

# In-depth Technical Guide: (1R)-1-(Furan-3-yl)ethane-1,2-diol

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## Compound of Interest

Compound Name: (1R)-1-(Furan-3-yl)ethane-1,2-diol

Cat. No.: B3359107

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CAS Number: 83603-02-5

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of **(1R)-1-(Furan-3-yl)ethane-1,2-diol**, a chiral diol containing a furan moiety. Due to the limited availability of extensive research data specifically for this compound, this guide synthesizes the available information and extrapolates potential methodologies and biological significance based on the broader class of furan derivatives and the well-established chemistry of vicinal diols.

## Physicochemical Properties

**(1R)-1-(Furan-3-yl)ethane-1,2-diol** is a small molecule whose properties are influenced by the aromatic furan ring and the hydrophilic diol functional group. The following table summarizes the known and predicted physicochemical data for this compound.

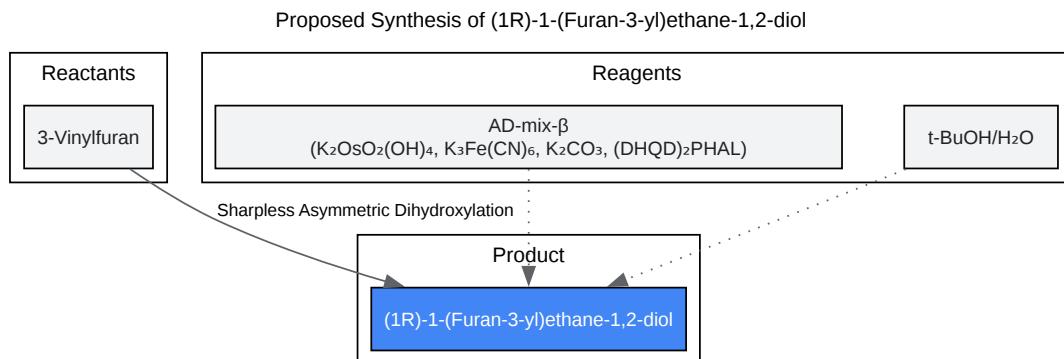
Property	Value	Source
CAS Number	83603-02-5	N/A
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>3</sub>	N/A
Molecular Weight	128.13 g/mol	N/A
Melting Point	55 °C	<a href="#">[1]</a>
Boiling Point (Predicted)	110.3 ± 19.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.292 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of chiral diols from alkenes is a cornerstone of modern organic chemistry. The most probable and widely accepted method for the enantioselective synthesis of **(1R)-1-(Furan-3-yl)ethane-1,2-diol** is the Sharpless Asymmetric Dihydroxylation of 3-vinylfuran. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.

## Proposed Synthetic Pathway: Sharpless Asymmetric Dihydroxylation

The synthesis of **(1R)-1-(Furan-3-yl)ethane-1,2-diol** would proceed via the dihydroxylation of the precursor, 3-vinylfuran. The choice of the chiral ligand dictates the stereochemical outcome. For the (1R) enantiomer, the AD-mix- $\beta$ , containing the (DHQD)<sub>2</sub>PHAL ligand, is typically employed.



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Caption: Proposed synthetic route to **(1R)-1-(Furan-3-yl)ethane-1,2-diol**.

## General Experimental Protocol for Sharpless Asymmetric Dihydroxylation

While a specific protocol for 3-vinylfuran is not readily available in the reviewed literature, a general procedure for the Sharpless Asymmetric Dihydroxylation using AD-mix is as follows. Researchers should optimize this protocol for the specific substrate.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL per mmol of alkene).
- Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring until the two phases become clear.
- Substrate Addition: Add 3-vinylfuran (1 equivalent) to the cooled reaction mixture.

- Reaction Monitoring: Continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature, stirring for an additional hour.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired **(1R)-1-(Furan-3-yl)ethane-1,2-diol**.

## Biological Activity and Potential Signaling Pathways

Direct biological studies on **(1R)-1-(Furan-3-yl)ethane-1,2-diol** are not extensively reported. However, the furan scaffold is a common motif in a wide range of biologically active compounds, exhibiting diverse pharmacological properties.

## General Biological Profile of Furan Derivatives

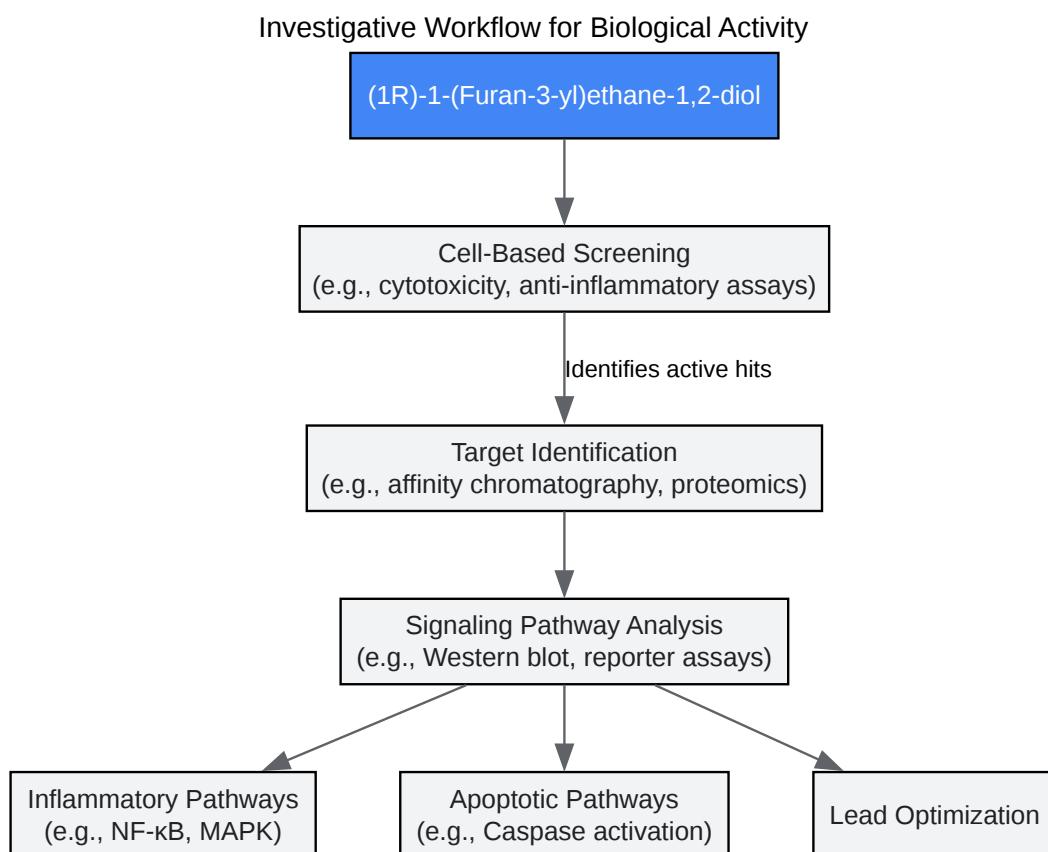
Furan-containing molecules have been reported to possess a broad spectrum of biological activities, including:

- Antimicrobial and Antifungal: The furan ring is a key component in several antimicrobial and antifungal agents.[\[2\]](#)[\[3\]](#)
- Anti-inflammatory: Certain furan derivatives have demonstrated anti-inflammatory properties.[\[2\]](#)[\[3\]](#)
- Anticancer: The furan nucleus is present in various compounds with cytotoxic activity against cancer cell lines.[\[2\]](#)
- Antiviral: Some furan derivatives have shown potential as antiviral agents.[\[2\]](#)[\[3\]](#)

The electron-rich nature of the furan ring allows for various interactions with biological macromolecules, which is a key factor in its diverse bioactivities.[2]

## Potential Signaling Pathway Involvement

Given the broad anti-inflammatory and anticancer activities of many furan derivatives, it is plausible that **(1R)-1-(Furan-3-yl)ethane-1,2-diol** could interact with key signaling pathways involved in these processes. A hypothetical logical relationship for the investigation of its biological activity is presented below.



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Caption: Logical workflow for the biological evaluation of the target compound.

## Conclusion

**(1R)-1-(Furan-3-yl)ethane-1,2-diol** is a chiral molecule with potential for further investigation in drug discovery and development, largely owing to the established biological significance of the furan scaffold. While specific experimental data for this compound is sparse, established synthetic methodologies, such as the Sharpless Asymmetric Dihydroxylation, provide a clear path for its preparation. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers embarking on the study of this and related furan-containing diols.

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